2-(tert-Butyl)isothiazolidine 1,1-dioxide

描述

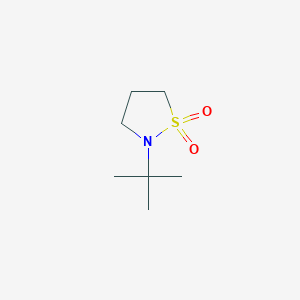

2-(tert-Butyl)isothiazolidine 1,1-dioxide is a heterocyclic compound with the molecular formula C₇H₁₅NO₂S. It is also known as N-t-Butyl-1,3-propanesultam. This compound is characterized by its isothiazolidine ring structure, which includes a sulfur atom and a tert-butyl group attached to the nitrogen atom. It is used in various chemical and industrial applications due to its unique properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(tert-Butyl)isothiazolidine 1,1-dioxide typically involves the reaction of tert-butylamine with a suitable sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions. The reaction proceeds through the formation of an intermediate sulfonamide, which cyclizes to form the isothiazolidine ring. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran, and the temperature is maintained at around 0-5°C to control the reaction rate.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves continuous monitoring of reaction parameters such as temperature, pressure, and pH. The final product is purified using techniques like recrystallization or chromatography to remove any impurities.

化学反应分析

Intramolecular Carbo-Michael Reactions

The compound’s scaffold facilitates intramolecular cyclization :

- Formation of bicyclic carboxylates : Alkyl isothiazolidine-1,1-dioxide 3-carboxylates are synthesized via base-mediated carbo-Michael reactions, exploiting the electrophilic β-carbon of the α,β-unsaturated ester .

| Substrate | Base | Solvent | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| α,β-unsaturated ester | K₂CO₃ | MeOH | Bicyclic carboxylate | 72 |

Functional Group Transformations

The tert-butyl group provides steric bulk, directing regioselectivity in reactions:

- Electrophilic substitutions : Preferential abstraction of less hindered hydrogens in ene reactions .

- Oxidation resistance : The tert-butyl group stabilizes the sultam ring against oxidative degradation .

Thermal Stability and Rearrangements

- Thermal decomposition : At elevated temperatures (>200°C), sultams may undergo retro-ene reactions, releasing SO₂ and forming alkenes .

Biological Activity Modulation

Derivatives of this compound are explored for dual enzyme inhibition :

- 5-Lipoxygenase/cyclooxygenase (COX) inhibition : Analogous sultams show IC₅₀ values in the nanomolar range for COX-2 inhibition .

| Derivative | Target Enzyme | IC₅₀ (nM) | Reference |

|---|---|---|---|

| 5-Lipoxygenase inhibitor | 5-LOX | 0.2–3.6 |

科学研究应用

Medicinal Chemistry

1.1 Inhibition of Enzymes

One of the most significant applications of 2-(tert-Butyl)isothiazolidine 1,1-dioxide is its role as a potent inhibitor of human leukocyte elastase (HLE). The compound, when modified with a phosphate leaving group, has shown to be a highly effective time-dependent inhibitor of this enzyme, which is implicated in various inflammatory diseases . The structure-activity relationship studies indicate that the presence of the isothiazolidine scaffold enhances the inhibitory potency against HLE, making it a promising candidate for developing therapeutic agents aimed at treating conditions such as chronic obstructive pulmonary disease (COPD) and emphysema.

1.2 Antioxidant Activity

Research has also indicated that derivatives of this compound exhibit antioxidant properties. These compounds have been synthesized and tested for their ability to scavenge free radicals, which can contribute to oxidative stress-related diseases . The antioxidant activity was experimentally verified using assays like DPPH (2,2-diphenyl-1-picrylhydrazyl) and TBARS (thiobarbituric acid reactive substances), demonstrating their potential utility in pharmaceutical formulations aimed at combating oxidative damage.

Agrochemicals

2.1 Pesticidal Properties

The compound's unique structure also lends itself to applications in agrochemicals. Studies have shown that isothiazolidine derivatives can act as fungicides and insecticides. The incorporation of the tert-butyl group enhances lipophilicity, improving the bioavailability of these compounds in agricultural settings . This characteristic has made them subjects of interest for developing new crop protection agents that are both effective and environmentally friendly.

Materials Science

3.1 Polymer Chemistry

In materials science, this compound has been explored as a monomer for synthesizing polymers with specific properties. Its ability to undergo polymerization reactions allows for the creation of materials with tailored mechanical and thermal properties. Research indicates that incorporating this compound into polymer matrices can improve their stability and resistance to degradation under environmental stressors .

Case Studies

作用机制

The mechanism of action of 2-(tert-Butyl)isothiazolidine 1,1-dioxide involves its interaction with specific molecular targets, such as enzymes or receptors. The isothiazolidine ring can interact with the active sites of enzymes, inhibiting their activity. The tert-butyl group enhances the compound’s stability and lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfur atom in the ring can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme function.

相似化合物的比较

Similar Compounds

2-(tert-Butyl)isothiazolidine: Lacks the 1,1-dioxide functionality.

2-(tert-Butyl)thiazolidine: Contains a sulfur atom but lacks the nitrogen atom in the ring.

2-(tert-Butyl)isothiazoline: Contains a double bond in the ring structure.

Uniqueness

2-(tert-Butyl)isothiazolidine 1,1-dioxide is unique due to the presence of both the tert-butyl group and the 1,1-dioxide functionality. This combination imparts distinct chemical and physical properties, such as increased stability and reactivity, making it valuable in various applications.

生物活性

2-(tert-Butyl)isothiazolidine 1,1-dioxide is a compound known for its diverse biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound this compound features a unique isothiazolidine core with a tert-butyl group that enhances its lipophilicity. This modification is significant as it may improve the compound's bioavailability and efficacy in biological systems.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties . It has been shown to inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism behind this activity often involves disruption of bacterial cell wall synthesis or interference with essential metabolic pathways.

- Case Study : In a study evaluating the antibacterial efficacy of various isothiazolidines, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 25 to 100 µg/mL.

Anti-inflammatory Activity

In addition to its antimicrobial effects, this compound has shown potential as an anti-inflammatory agent . It appears to modulate inflammatory responses by inhibiting the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX).

- Research Findings : A study highlighted that treatment with this compound reduced levels of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in vitro, suggesting its potential utility in inflammatory conditions.

The biological activity of this compound is primarily attributed to its interactions with specific biological targets:

- Enzymatic Interaction : The compound may act as a competitive inhibitor for enzymes involved in bacterial metabolism and inflammatory pathways. Its binding affinity to these targets is crucial for its therapeutic effects.

- Cell Signaling Modulation : By influencing cell signaling pathways, particularly those related to inflammation and immune response, the compound can alter cellular functions that contribute to disease progression.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided below:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 2-(methyl)isothiazolidine 1,1-dioxide | Isothiazolidine | Smaller alkyl group; different solubility properties |

| 3-isothiazolidine 1,1-dioxide | Isothiazolidine | Different position of substituents; varied biological activity |

| 2-(phenyl)isothiazolidine 1,1-dioxide | Isothiazolidine | Aromatic substitution; may enhance interaction with biological targets |

The tert-butyl group in the compound enhances lipophilicity compared to others in the table, potentially leading to superior pharmacokinetic properties.

属性

IUPAC Name |

2-tert-butyl-1,2-thiazolidine 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15NO2S/c1-7(2,3)8-5-4-6-11(8,9)10/h4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COUNGRLYRIRQRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)N1CCCS1(=O)=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20610928 | |

| Record name | 2-tert-Butyl-1lambda~6~,2-thiazolidine-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20610928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34693-41-9 | |

| Record name | 2-tert-Butyl-1lambda~6~,2-thiazolidine-1,1-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20610928 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。